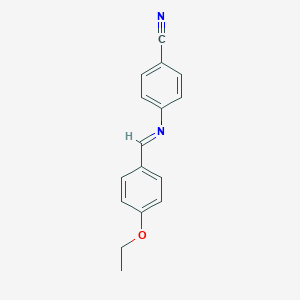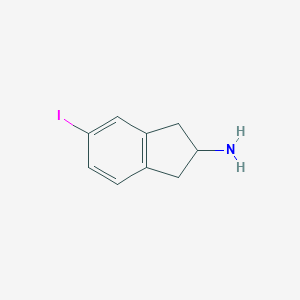
5-碘-2-氨基茚满
描述
Synthesis Analysis
The synthesis of 5-IAI and related compounds typically involves multi-step reactions that may include diazotization-iodination, reduction, and dehydration processes. For instance, the synthesis of iodoindenes, which are structurally related to 5-IAI, can be achieved from aminoindan-1-ones using diazotization-iodination followed by reduction and dehydration . Additionally, the synthesis of amino acid derivatives, which can be linked to similar structures, involves metal-free C-N coupling reactions .
Molecular Structure Analysis
The molecular structure of 5-IAI, as a rigid analogue of p-iodoamphetamine, suggests that it may exhibit specific conformational preferences. This is supported by the synthesis of other amino acids with well-defined conformational preferences, such as 4R- and 4S-iodophenyl hydroxyproline, which can adopt specific conformations that are relevant for molecular interactions .
Chemical Reactions Analysis
5-IAI and its analogues can participate in various chemical reactions, including bioorthogonal reactions, which allow the introduction of new functionalities into peptides and proteins. The presence of iodine in the molecule makes it a potential candidate for reactions such as Suzuki and Sonogashira couplings . Moreover, the synthesis of 1,2,4-thiadiazole derivatives through oxidative N-S bond formation using molecular iodine as the oxidant indicates the versatility of iodine-containing compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-IAI are not explicitly detailed in the provided papers. However, the pharmacological evaluation of 5-IAI and its comparison with other halogenated amphetamines suggest that it has similar properties to those compounds. For example, 5-IAI is less potent than p-chloroamphetamine (PCA) as an inhibitor of serotonin uptake in rat brain cortical synaptosomes, indicating its interaction with biological systems .
Relevant Case Studies
科学研究应用
化学和药理学:5-IAI 是 2-氨基茚满的精神活性衍生物,以其类 MDMA 的作用而著称。它是对碘苯丙胺的刚性类似物,研究总结了其临床、药理和毒理学信息(Coppola 和 Mondola,2013;Coppola 和 Mondola,2012)。
潜在的精神活性作用:研究表明,5-IAI 和其他氨基茚满类物质在娱乐性药物市场上流行起来,尤其是在英国 2010 年禁止美菲丁和其它合成卡西酮类物质之后。这些化合物最初是为医疗用途合成的,例如抗帕金森药物,但后来因其精神活性作用而受到关注(Pinterová、Horsley 和 Páleníček,2017;Sainsbury 等,2011)。
药理学评价:一项比较 5-IAI 和对碘苯丙胺 (PIA) 的研究发现,虽然两者在动物模型中都具有行为活性并完全替代,但 5-IAI 似乎不会导致严重的 5-羟色胺缺乏,表明神经毒性特征不同(Nichols、Johnson 和 Oberlender,1991)。
快速 GC-MS 筛查:开发了一种快速气相色谱质谱 (GC-MS) 筛查方法,用于筛查包括 5-IAI 在内的新型精神活性物质 (NPS),强调了在合法高产品中识别此类物质时需要高效的工具(Elie、Elie 和 Baron,2013)。
氨基茚满类物质的药理学特征:一项专注于氨基茚满类物质(包括 5-IAI)药理特征的研究揭示了它们在单胺转运蛋白抑制特征和与受体相互作用方面的差异,表明滥用和精神活性作用的潜力不同(Simmler 等,2014)。
作用机制
Target of Action
Similar compounds in the aminoindane class have been reported to have significant effects on the release and re-uptake of serotonin .
Mode of Action
It’s likely that it interacts with its targets, possibly serotonin receptors, leading to changes in neurotransmitter levels .
Biochemical Pathways
Aminoindanes in general are known to affect the release and re-uptake of serotonin, which suggests that they may influence the serotonergic pathways .
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Result of Action
Based on its potential influence on serotonin levels, it may have effects similar to other serotonergic drugs .
Action Environment
Factors such as temperature, pH, and presence of other substances could potentially affect its action .
安全和危害
未来方向
属性
IUPAC Name |
5-iodo-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHPYCDDPGNWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927643 | |
| Record name | 5-Iodo-2-aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-aminoindane | |
CAS RN |
132367-76-1 | |
| Record name | 5-Iodo-2-aminoindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132367-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132367761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-2-aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-IODO-2-AMINOINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X16E45Y1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 5-Iodo-2-aminoindan and why is it of interest to researchers?
A: 5-Iodo-2-aminoindan (5-IAI) is a synthetic compound that has emerged as a novel psychoactive substance (NPS). [, , ] It is structurally similar to amphetamine and 3,4-methylenedioxymethamphetamine (MDMA) and is often marketed as a “legal high” alternative to these controlled substances. [, , ] Researchers are interested in understanding its effects, pharmacology, and potential risks. [, ]
Q2: What are the potential risks associated with 5-IAI use?
A: Research on the toxicity of 5-IAI is still ongoing, but some studies have highlighted potential risks. Animal studies have reported fatal toxic effects. [] Furthermore, due to its mechanism of action involving serotonin, there is a risk of serotonin syndrome, particularly at high doses or when combined with other drugs that affect serotonin levels. []
Q3: Are there any analytical methods to identify 5-IAI in seized drug samples?
A: Yes, researchers have developed analytical techniques to identify 5-IAI. Gas chromatography-mass spectrometry (GC-MS) is a common method used to detect and quantify 5-IAI in various matrices, including seized drug samples. [, ] Colorimetric tests can also be employed for a preliminary identification. []
Q4: How does the structure of 5-IAI relate to its activity?
A: 5-IAI is a conformationally rigid analog of amphetamine due to its closed ring system. [] Modifications to the structure of 2-aminoindane, such as the addition of a 5-iodo group in 5-IAI, can significantly impact its activity, potency, and selectivity. [] Further research on structure-activity relationships is necessary to fully understand the impact of different substituents on the pharmacological profile of this class of compounds.
Q5: What are the long-term effects of 5-IAI use, especially in adolescents?
A: While more research is needed, studies in adolescent rats have shown that long-term exposure to 5-IAI can lead to behavioral deficits in adulthood, even after a period of abstinence. [] This suggests that 5-IAI may have detrimental effects on the developing brain, potentially impacting cognitive function and behavior.
Q6: Are there any known alternatives or substitutes for 5-IAI in a research setting?
A: Researchers often investigate other 2-aminoindane derivatives with varying substitutions as potential alternatives to 5-IAI. [, ] Comparing the performance, pharmacological properties, and potential toxicity of these analogs is crucial in identifying safer alternatives for research purposes.
Q7: What is the legal status of 5-IAI?
A: The legal status of 5-IAI varies globally. While marketed as a "legal high," it has been controlled in some countries and regions due to its potential for abuse and unknown health risks. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



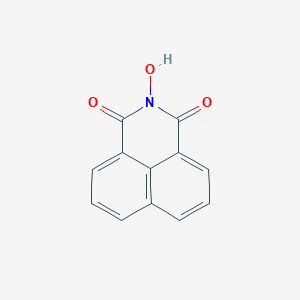

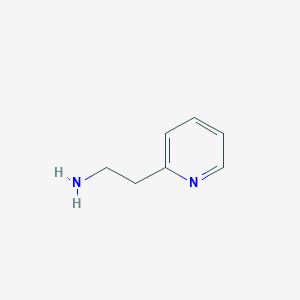
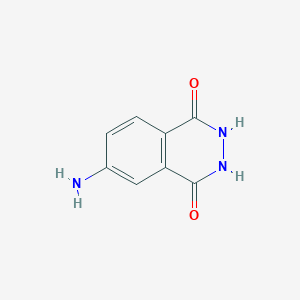

![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)


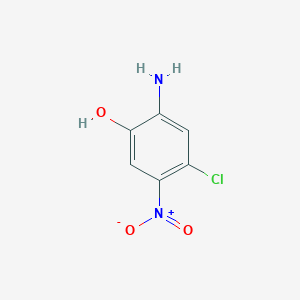
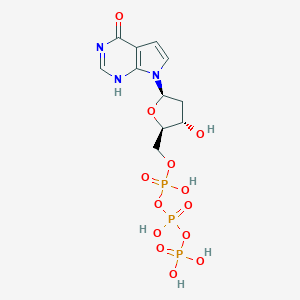
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)

